1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine
Description
Properties
Molecular Formula |
C19H27N5O |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]piperidine |
InChI |
InChI=1S/C19H27N5O/c1-25-17-10-8-16(9-11-17)24-18(20-21-22-24)19(12-4-2-5-13-19)23-14-6-3-7-15-23/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
CVKIORXIJINMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE involves several steps. One common method includes the reaction of 4-methoxybenzyl chloride with cyclohexylamine to form an intermediate, which is then reacted with piperidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on the central nervous system, particularly its interaction with NMDA receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic and its effects on pain perception.
Mechanism of Action
The primary mechanism of action of 1-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE involves antagonism of the NMDA receptor, a type of glutamate receptor in the brain. By blocking these receptors, the compound inhibits excitatory neurotransmission, leading to its dissociative anesthetic effects . Additionally, it has affinities for sigma receptors and the serotonin transporter, which may contribute to its psychotomimetic effects .
Comparison with Similar Compounds
1-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}PIPERIDINE is similar to other arylcyclohexylamines such as:
Phencyclidine (PCP): Known for its potent dissociative anesthetic effects, but with a higher potential for abuse and neurotoxicity.
Ketamine: Widely used as an anesthetic and for its rapid antidepressant effects, with a safer profile compared to PCP.
Methoxetamine (MXE): A designer drug with similar dissociative properties, but with a different pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
